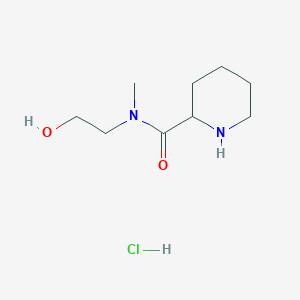

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride

Overview

Description

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) found that certain piperidine derivatives, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, show potent anti-acetylcholinesterase (anti-AChE) activity. This compound was identified as a highly effective inhibitor of acetylcholinesterase, suggesting potential applications in the treatment of diseases like dementia (Sugimoto et al., 1990).

Receptor Imaging in the Thorax

Elsinga, van Waarde, and Vaalburg (2004) discussed the use of positron emission tomography (PET) imaging for receptors in the thoracic region. They mentioned the development of [11C]GB67, a compound related to piperidine derivatives, for potential application in patients, indicating the relevance of piperidine compounds in diagnostic imaging (Elsinga, van Waarde, & Vaalburg, 2004).

Synthesis and Antibacterial Activity

Gein et al. (2007) synthesized a series of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides by reacting N-arylamides of acetoacetic acid with aromatic aldehydes in the presence of piperidine. These compounds exhibited significant antibacterial activity, suggesting the potential of piperidine derivatives in antimicrobial applications (Gein et al., 2007).

Soluble Epoxide Hydrolase Inhibition

Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds, including specific piperidine derivatives, showed potential for use in various disease models due to their ability to influence epoxide levels in serum, demonstrating another therapeutic application of piperidine compounds (Thalji et al., 2013).

Antiinflammatory Activity

Rajasekaran, Sivakumar, and Jayakar (1999) studied the antiinflammatory activity of various compounds synthesized from N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, including those condensed with piperidine. Some of these compounds showed potent antiinflammatory activity, indicating the potential of piperidine derivatives in this field (Rajasekaran, Sivakumar, & Jayakar, 1999).

Safety and Hazards

Future Directions

While specific future directions for “N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride” are not mentioned, there is ongoing research in the field of smart hydrogels for advanced drug delivery systems and hydrogel-forming microneedles for personalized healthcare monitoring and treatment .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other piperidine derivatives . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in neurophysiological processes .

Pharmacokinetics

A related compound, n-(2-hydroxyethyl)-pyrrolidine, has been shown to have a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity .

Result of Action

Related compounds have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .

properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-4-2-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCVJOUXDNJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

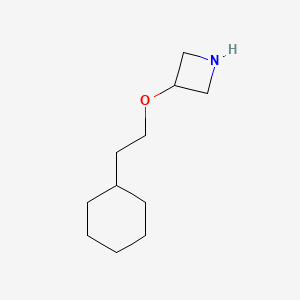

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)

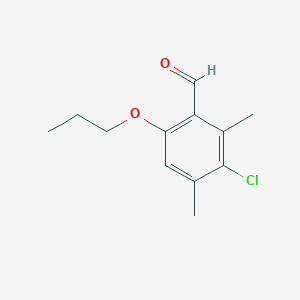

![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)

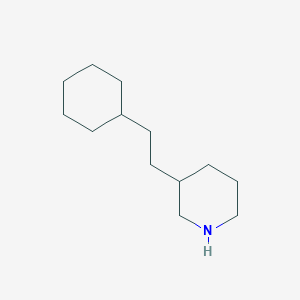

![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)